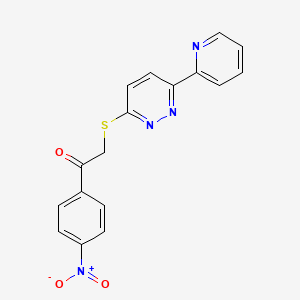

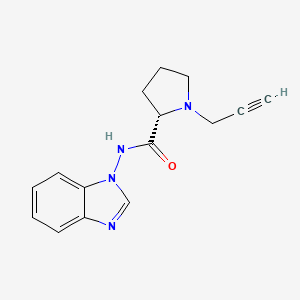

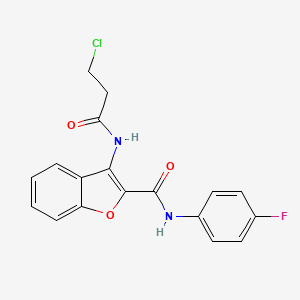

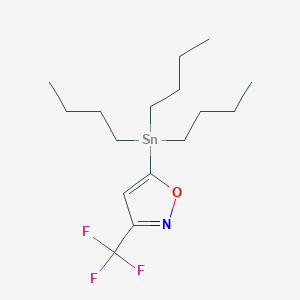

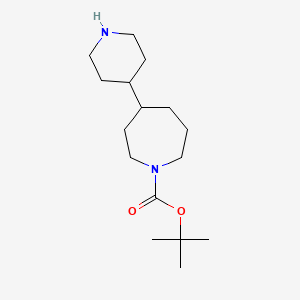

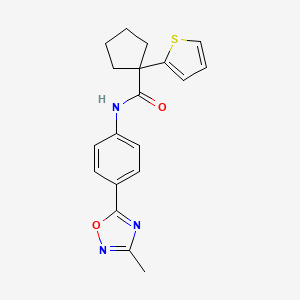

![molecular formula C18H24N4O4 B2885867 N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide CAS No. 1226455-59-9](/img/structure/B2885867.png)

N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide” is a benzodioxole derivative . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds showed anticancer activity .

Synthesis Analysis

The synthesis of benzodioxole compounds is often based on well-known reactions such as Pd-catalyzed arylation . Noyori asymmetric hydrogenation followed by diastereoselective resolution is also used to achieve excellent enantioselectivity .Chemical Reactions Analysis

Benzodioxole compounds can undergo various chemical reactions. For instance, they can be transformed into synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Scientific Research Applications

Synthesis of Novel Compounds

Researchers have been actively engaged in the synthesis of novel compounds, including derivatives of benzodifuran, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural products like visnaginone and khellinone. These compounds were explored for their potential anti-inflammatory and analgesic properties, highlighting the versatility of this chemical scaffold in drug development (A. Abu‐Hashem et al., 2020).

Antimicrobial Activities

Some derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities, showing good or moderate activities against various microorganisms. This points to the potential of these compounds in addressing bacterial and fungal infections (H. Bektaş et al., 2007).

Biological Activities and Drug Discovery

There's ongoing research into the biological activities of compounds containing piperazine and cephalosporanic acid moieties. These studies focus on their antimicrobial, antilipase, and antiurease activities, contributing valuable knowledge to the field of medicinal chemistry and potential therapeutic applications (Serap Başoğlu et al., 2013).

Inhibition of Mycobacterium tuberculosis

Efforts in drug discovery have led to the synthesis of benzofuran and benzo[d]isothiazole derivatives aimed at inhibiting Mycobacterium tuberculosis. Such compounds have shown promising results in vitro, offering a path towards new treatments for tuberculosis (K. Reddy et al., 2014).

Histamine H4 Antagonists

Research into histamine H4 receptor antagonists has introduced novel bicyclic azole carboxamide derivatives, indicating their potential in treating diseases like asthma and allergic rhinitis. These studies exemplify how chemical compounds related to piperazine derivatives can be applied in the development of new therapeutic agents (Expert Opinion on Therapeutic Patents, 2004).

Mechanism of Action

Benzodioxole compounds, including “N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide”, have shown anticancer activity. They have been found to reduce secretions of α-fetoprotein (α-FP) in Hep3B cancer cells . Furthermore, they can induce arrest in the G2-M phase in cell cycle analysis .

Future Directions

Benzodioxole compounds, including “N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide”, show promising anticancer activity and could be further optimized to afford more active analogs . The development of novel anticancer agents remains extremely important due to the pervasiveness of cancer as a global health care problem .

properties

IUPAC Name |

4-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-N-prop-2-enylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4/c1-2-5-20-18(24)22-10-8-21(9-11-22)7-6-19-17(23)14-3-4-15-16(12-14)26-13-25-15/h2-4,12H,1,5-11,13H2,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLGUXAGTXEPDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N1CCN(CC1)CCNC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide](/img/structure/B2885785.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2885789.png)

![(Z)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2885791.png)

![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2885794.png)

![5-bromo-1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B2885798.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide](/img/structure/B2885803.png)

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2885804.png)

![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)imidazole-4-sulfonamide](/img/structure/B2885807.png)